(S)-2-(2-(5-Nitro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid

Description

(S)-2-(2-(5-Nitro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid is a chiral amino acid derivative featuring a 5-nitro-substituted indole core linked to an α-ketoamide group. The α-ketoamide moiety is critical for covalent interactions with catalytic residues in enzymes, making such compounds candidates for protease or kinase inhibitors .

Properties

Molecular Formula |

C13H11N3O6 |

|---|---|

Molecular Weight |

305.24 g/mol |

IUPAC Name |

(2S)-2-[[2-(5-nitro-1H-indol-3-yl)-2-oxoacetyl]amino]propanoic acid |

InChI |

InChI=1S/C13H11N3O6/c1-6(13(19)20)15-12(18)11(17)9-5-14-10-3-2-7(16(21)22)4-8(9)10/h2-6,14H,1H3,(H,15,18)(H,19,20)/t6-/m0/s1 |

InChI Key |

MNFHAOVONLLVJN-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)C(=O)C1=CNC2=C1C=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(=O)C1=CNC2=C1C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

(S)-2-(2-(5-Nitro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

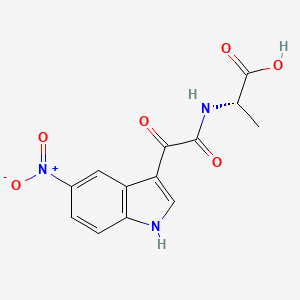

The compound can be represented by the following structural formula:

This structure features a nitro group, which is known to enhance biological activity through various mechanisms, including redox reactions that can induce apoptosis in cancer cells.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indole derivatives, including those related to this compound. The following points summarize key findings regarding its antitumor activity:

- Mechanism of Action : The nitro group in the compound is believed to play a crucial role in its cytotoxic effects. Nitro compounds can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cancer cell death .

-

Cell Line Studies : In vitro studies have demonstrated that derivatives similar to this compound exhibit potent cytotoxicity against various human cancer cell lines, including:

- HeLa (cervical cancer)

- MCF7 (breast cancer)

- HepG2 (liver cancer)

- Apoptosis Induction : The induction of apoptosis is a critical mechanism for the antitumor effects of this class of compounds. Studies have demonstrated that treatment with these indole derivatives leads to increased activity of caspases (such as caspase-3 and caspase-8), which are essential for the apoptotic process .

Comparative Biological Activity

The following table summarizes the biological activities and IC50 values of various compounds related to this compound:

| Compound Name | Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Compound 5r | HepG2 | 10.56 ± 1.14 | Caspase-dependent apoptosis |

| Compound X | HeLa | 15.34 ± 0.85 | ROS generation |

| Compound Y | MCF7 | 12.45 ± 0.92 | Caspase activation |

Case Studies

- Antitumor Efficacy : A study investigated the effects of a series of nitro-substituted indole derivatives on tumor growth in xenograft models. The results indicated that these compounds significantly reduced tumor volume compared to controls, suggesting their potential as therapeutic agents in oncology .

- Mechanistic Insights : Research into the molecular pathways activated by these compounds revealed that they not only induce apoptosis but also inhibit cell cycle progression in cancer cells, further contributing to their antitumor efficacy .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of (S)-2-(2-(5-Nitro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid exhibit significant antitumor properties. A study highlighted that certain indole-based compounds, including this derivative, show marked activity against solid tumors, particularly colon and lung cancers . The mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspases, which are critical in programmed cell death pathways .

In Vitro Studies

In vitro evaluations have demonstrated that this compound and its analogs possess cytotoxic effects against various human cancer cell lines such as MCF7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values indicate moderate to high potency in inhibiting cell proliferation .

Biochemical Applications

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes involved in metabolic pathways. Research into similar indole derivatives has shown that they can act as inhibitors for specific enzymes, thus modulating biochemical pathways relevant to cancer progression and treatment .

Case Studies

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound contrasts with methoxy (electron-donating, ) or bromo (lipophilic, ) substituents, affecting electronic properties and binding interactions.

- Synthetic Efficiency : Microwave-assisted methods () and OxymaPure/DIC coupling () offer high yields and purity, critical for scalable synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (S)-2-(2-(5-Nitro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling 5-nitroindole derivatives with protected amino acids. For example, describes a reflux method using acetic acid and sodium acetate to synthesize indole-carboxylic acid derivatives via condensation. Adapting this, the target compound could be synthesized by reacting 5-nitro-1H-indole-3-carboxaldehyde with a protected (S)-alanine derivative under acidic reflux, followed by deprotection. Reaction optimization may involve adjusting catalysts (e.g., coupling agents like HATU), temperature (80–100°C), or solvent polarity (DMF vs. acetic acid) to improve yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

- Methodological Answer :

- FTIR : Look for peaks at ~1700–1750 cm⁻¹ (C=O stretch of amide and oxoacetamido groups) and ~1530–1600 cm⁻¹ (aromatic C=C and nitro group vibrations). highlights similar compounds with C=O at 1709 cm⁻¹ and C=N at 1604 cm⁻¹ .

- NMR : In DMSO-d₆, expect signals for the indole NH (~10.7 ppm, singlet), aromatic protons (6.8–8.4 ppm), and chiral center protons (e.g., 5.8 ppm for α-H). reports δ 8.39 ppm for nitroaryl protons, which aligns with the 5-nitroindole moiety .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer :

- Storage : Keep in a dry, ventilated environment at -20°C to prevent decomposition (as recommended for structurally similar compounds in ) .

- PPE : Use nitrile gloves, lab coats, and safety goggles. specifies avoiding dust inhalation (P201/P202 codes) and immediate washing after skin contact .

- Emergency Protocols : For spills, isolate the area and use adsorbents (e.g., vermiculite) as per ’s guidelines for acidic compounds .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s reactivity or binding affinity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with indole-binding sites). references pyridinyl-propanoic acid derivatives studied for enzyme-substrate interactions, suggesting similar workflows .

- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to analyze electron density around the nitro group, which may influence electrophilic substitution patterns .

Q. How should researchers address discrepancies in NMR or HPLC data between batches?

- Methodological Answer :

- Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃; notes shifts in aromatic protons due to solvent polarity .

- Impurity Profiling : Use LC-MS with a C18 column (gradient: 5–95% acetonitrile in water + 0.1% formic acid) to detect byproducts. ’s discussion of organic degradation during storage highlights the need for real-time stability testing .

Q. What strategies can improve the compound’s solubility for in vitro bioactivity assays?

- Methodological Answer :

- Co-Solvents : Test DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes. ’s phosphonomethylphenyl derivative used buffered solutions (pH 7.4) for solubility enhancement .

- Derivatization : Introduce hydrophilic groups (e.g., PEGylation) at the propanoic acid terminus, as seen in ’s esterified analogs .

Q. How does the nitro group’s electronic nature influence the compound’s photostability or redox behavior?

- Methodological Answer :

- Photodegradation Studies : Expose the compound to UV light (254 nm) and monitor via HPLC. The nitro group’s electron-withdrawing effect may accelerate degradation, similar to nitrophenyl derivatives in .

- Cyclic Voltammetry : Scan from -1.0 to +1.0 V (vs. Ag/AgCl) in acetonitrile to identify reduction peaks corresponding to nitro-to-amine conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.